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Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B3135877 Get Quote

An in-depth examination of the physicochemical properties, synthesis, spectral characteristics,

and pharmaceutical applications of the chiral building block, (1R,3S)-3-Aminocyclohexanol.

(1R,3S)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant

interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexyl

backbone, coupled with the specific stereochemical orientation of its amino and hydroxyl

functional groups, makes it a valuable synthon for the creation of complex molecular

architectures with specific biological activities. This technical guide provides a detailed

overview of its core properties, synthesis, and applications for researchers, scientists, and drug

development professionals.

Core Physicochemical Properties
The fundamental physicochemical properties of (1R,3S)-3-Aminocyclohexanol are

summarized below. While experimental data for this specific stereoisomer is limited in publicly

available literature, computed values provide a reliable estimation.
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Property Value Source

Molecular Formula C₆H₁₃NO --INVALID-LINK--[1]

Molecular Weight 115.17 g/mol --INVALID-LINK--[1]

CAS Number 1110772-22-9 --INVALID-LINK--[1]

Boiling Point (Predicted) 201.1 ± 33.0 °C N/A

Density (Predicted) 1.037 ± 0.06 g/cm³ N/A

pKa (Predicted) 15.09 ± 0.40 N/A

XLogP3 -0.1 --INVALID-LINK--[1]

Topological Polar Surface Area 46.3 Å² --INVALID-LINK--[1]

Rotatable Bond Count 0 --INVALID-LINK--[1]

Hydrogen Bond Donor Count 2 [PubChem CID: 9, 10]

Hydrogen Bond Acceptor

Count
2 [PubChem CID: 9, 10]

Solubility
Slightly soluble in water and

methanol.
N/A

Synthesis and Experimental Protocols
The stereospecific synthesis of (1R,3S)-3-Aminocyclohexanol is crucial for its application in

pharmaceuticals. Several synthetic strategies have been developed, with a common approach

involving the stereoselective reduction of a corresponding β-enaminoketone.

General Synthesis Workflow
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A generalized workflow for the synthesis of (1R,3S)-3-Aminocyclohexanol.

Experimental Protocol: Reduction of β-Enaminoketones
A widely employed method for the synthesis of 3-aminocyclohexanol derivatives involves the

reduction of β-enaminoketones. This protocol provides a general procedure.[2]

Step 1: Formation of the β-Enaminoketone

A solution of a 1,3-cyclohexanedione derivative and a chiral amine (e.g., (S)-α-

methylbenzylamine) in a suitable solvent like toluene is refluxed.

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

The solvent is removed under reduced pressure, and the resulting crude product is purified,

typically by recrystallization, to yield the β-enaminoketone.

Step 2: Reduction to the Aminocyclohexanol

The synthesized β-enaminoketone is dissolved in a mixture of an appropriate alcohol (e.g.,

isopropyl alcohol) and a solvent like tetrahydrofuran (THF).

A reducing agent, such as sodium metal, is added portion-wise to the solution at room

temperature.

The reaction is stirred until completion, which can be monitored by thin-layer

chromatography (TLC).
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Upon completion, the reaction is quenched, and the product is extracted.

The resulting diastereomeric mixture of aminocyclohexanols can then be separated using

column chromatography to isolate the desired (1R,3S) stereoisomer.

Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation of (1R,3S)-3-
Aminocyclohexanol. While publicly accessible raw spectra are limited, typical spectral

features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus

Chemical Shift
(ppm)

Multiplicity Assignment

¹H NMR ~3.5 m
H-1 (proton on carbon

bearing OH)

~2.8 m
H-3 (proton on carbon

bearing NH₂)

1.2 - 2.0 m
Cyclohexyl ring

protons

Variable br s OH, NH₂

¹³C NMR ~70 -
C-1 (carbon bearing

OH)

~50 -
C-3 (carbon bearing

NH₂)

20 - 40 -
Other cyclohexyl ring

carbons

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 O-H stretch, N-H stretch Alcohol, Amine

2950-2850 C-H stretch Alkane

1650-1580 N-H bend Amine

1300-1000 C-O stretch, C-N stretch Alcohol, Amine

Mass Spectrometry (MS)
The mass spectrum of (1R,3S)-3-Aminocyclohexanol is expected to show a molecular ion

peak ([M]⁺) at m/z 115. Common fragmentation patterns for cyclic amines and alcohols would

include the loss of water (H₂O), ammonia (NH₃), and cleavage of the cyclohexane ring.

Applications in Drug Development
The chiral scaffold of (1R,3S)-3-Aminocyclohexanol is a key component in a variety of

biologically active molecules. Its defined stereochemistry is often crucial for selective binding to

biological targets.[3]

Role as a Chiral Building Block
The presence of both an amino and a hydroxyl group in a fixed spatial arrangement allows for

the construction of complex molecules with multiple stereocenters. This is particularly important

in the synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is

responsible for the desired therapeutic effect, while other isomers may be inactive or even

cause adverse effects.

Therapeutic Areas of Interest
Derivatives of aminocyclohexanols have been investigated for a range of therapeutic

applications, including:

Antiviral Agents: As key intermediates in the synthesis of drugs targeting viral enzymes.

Neurodegenerative Diseases: The aminocyclohexanol motif is found in compounds being

explored for the treatment of conditions like Alzheimer's and Parkinson's disease.[3]
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Analgesics and Anti-inflammatory Drugs: It serves as a scaffold for the development of novel

pain and inflammation modulators.

Example Application: Synthesis of a Drug Candidate

(1R,3S)-3-Aminocyclohexanol

Intermediate 1

Step 1

Reactant A Final Drug
Candidate

Step 2

Reactant B

Click to download full resolution via product page

Illustrative pathway for the use of (1R,3S)-3-Aminocyclohexanol in drug synthesis.

While specific signaling pathways directly modulated by (1R,3S)-3-Aminocyclohexanol itself

are not extensively documented, its incorporation into larger molecules dictates the interaction

of the final compound with biological targets such as enzymes and receptors. For instance, its

use as a reactant in the preparation of isoxazole carboxamide compounds suggests a role in

developing potent and orally active TRPV1 (Transient Receptor Potential Vanilloid 1)

antagonists, which are targets for pain relief.

Conclusion
(1R,3S)-3-Aminocyclohexanol stands out as a valuable and versatile chiral building block for

the synthesis of complex and stereochemically defined molecules. Its unique structural features

make it an important tool in the arsenal of medicinal chemists and drug development

professionals. Further research into its direct biological activities and the development of more

efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications

in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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